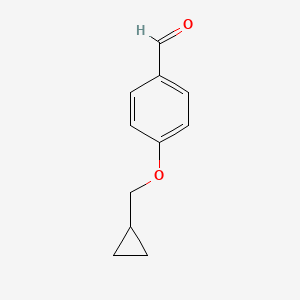

4-(シクロプロピルメトキシ)ベンズアルデヒド

概要

説明

4-(Cyclopropylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Cyclopropylmethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Cyclopropylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

4-(シクロプロピルメトキシ)ベンズアルデヒド: は、有機合成において貴重な中間体です。 その構造は、シッフ塩基を形成する縮合反応など、さまざまな化学反応を可能にします。シッフ塩基は、染料、顔料、医薬品の合成に有用です 。アルデヒド基は求核付加反応を受けることができ、アルコール誘導体の合成の前駆体となります。

医薬品化学

医薬品化学において、4-(シクロプロピルメトキシ)ベンズアルデヒド は、潜在的な治療効果を持つ化合物を生成するために使用できます。 より大きな分子への組み込みにより、特にメトキシ基の存在により血液脳関門を通過できるため、神経疾患を標的とする新しい薬物の開発につながる可能性があります .

材料科学

この化合物のユニークな特性により、新規材料の開発に適しています。たとえば、有機半導体の設計や、特定の光学特性を持つポリマーのビルディングブロックとして使用できます。 ベンズアルデヒド部分は、光応答性材料の開発に特に興味深いものです .

分析化学

4-(シクロプロピルメトキシ)ベンズアルデヒド: は、分析化学において標準物質または試薬として役立ちます。 その明確に定義された構造と特性により、クロマトグラフィーで参照化合物として使用して、類似の物質を同定および定量できます .

農業化学

農業化学の分野では、4-(シクロプロピルメトキシ)ベンズアルデヒド の誘導体を、新しい殺虫剤または除草剤としての可能性について調査できます。 シクロプロピル基は、害虫や雑草の防除に役立つ可能性のある独自の生物活性を付与する可能性があります .

環境科学

4-(シクロプロピルメトキシ)ベンズアルデヒド の環境運命に関する研究は、その生分解性と生態系への潜在的な影響に関する洞察を提供できます。 その分解生成物とその影響を理解することは、環境リスクを評価するために不可欠です .

これらのアプリケーションはそれぞれ、4-(シクロプロピルメトキシ)ベンズアルデヒド の科学研究における汎用性と重要性を示しています。さまざまな化学反応の中間体としての役割と、新しい材料や化合物を生成する可能性により、複数の分野で重要な化合物となっています。 提供された情報は、利用可能なリソースに詳細に記載されている化合物の特性と潜在的な用途に基づいています .

Safety and Hazards

作用機序

Target of Action

It is known that benzaldehydes, a group to which this compound belongs, often target cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for this compound .

Biochemical Pathways

Benzaldehydes are known to disrupt cellular antioxidation systems, which suggests that this compound may affect pathways related to oxidative stress .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its potential disruption of cellular antioxidation systems, it may lead to an increase in oxidative stress within the cell .

Action Environment

生化学分析

Biochemical Properties

4-(Cyclopropylmethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . Additionally, 4-(Cyclopropylmethoxy)benzaldehyde can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal drugs .

Cellular Effects

The effects of 4-(Cyclopropylmethoxy)benzaldehyde on various cell types and cellular processes are profound. This compound influences cell function by disrupting cellular redox homeostasis, which can lead to oxidative stress and subsequent cellular damage . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 4-(Cyclopropylmethoxy)benzaldehyde targets antioxidation components, thereby inhibiting fungal growth and enhancing the sensitivity of fungal pathogens to antifungal agents .

Molecular Mechanism

At the molecular level, 4-(Cyclopropylmethoxy)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It disrupts the function of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This disruption leads to an imbalance in cellular redox states, resulting in oxidative stress. Additionally, 4-(Cyclopropylmethoxy)benzaldehyde can form adducts with proteins, further inhibiting their function and contributing to its antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Cyclopropylmethoxy)benzaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to 4-(Cyclopropylmethoxy)benzaldehyde can lead to sustained oxidative stress and cellular damage, highlighting the importance of controlled usage in experimental settings .

Dosage Effects in Animal Models

The effects of 4-(Cyclopropylmethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects by enhancing the sensitivity of fungal pathogens to antifungal agents . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

4-(Cyclopropylmethoxy)benzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidation . It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s role in disrupting cellular redox states makes it a valuable tool for studying oxidative stress and related metabolic processes .

Transport and Distribution

Within cells and tissues, 4-(Cyclopropylmethoxy)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to permeate cellular membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(Cyclopropylmethoxy)benzaldehyde is critical for its activity and function. This compound is known to localize to cellular compartments involved in redox homeostasis, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications may direct 4-(Cyclopropylmethoxy)benzaldehyde to these specific compartments, where it can interact with key enzymes and proteins to exert its effects .

特性

IUPAC Name |

4-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQVSKYXCMWDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337528 | |

| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164520-99-4 | |

| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

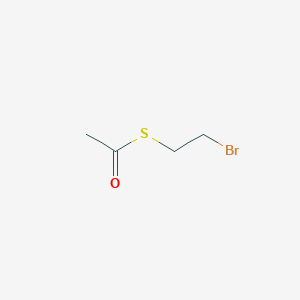

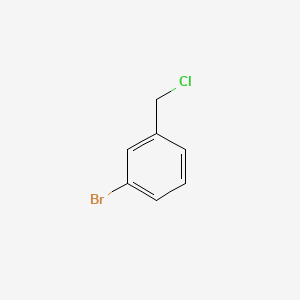

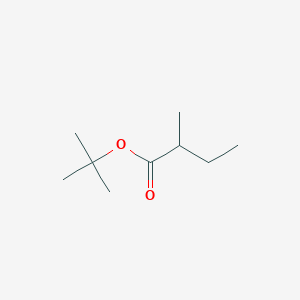

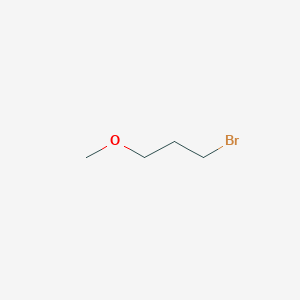

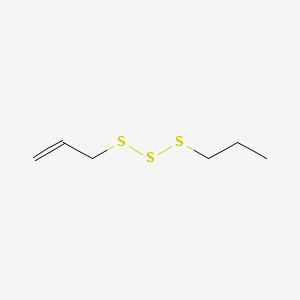

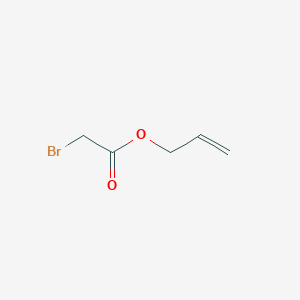

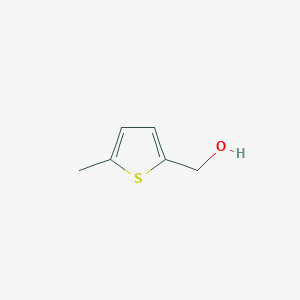

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

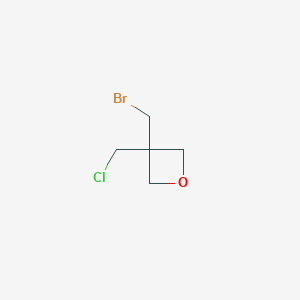

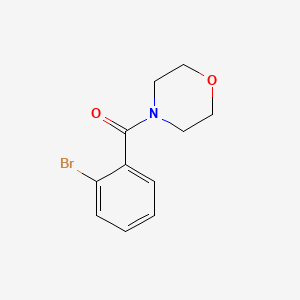

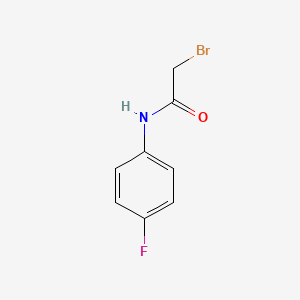

Feasible Synthetic Routes

Q1: What is the role of 4-(cyclopropylmethoxy)benzaldehyde in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide?

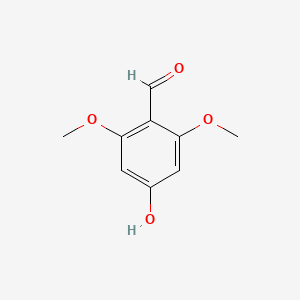

A1: 4-(Cyclopropylmethoxy)benzaldehyde serves as a crucial building block in the multi-step synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. [] The synthesis starts with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde. This compound is then further reacted to introduce the difluoromethoxy group and finally converted to the target benzamide derivative.

Q2: Are there alternative synthetic routes to the target benzamide that utilize different starting materials or intermediates?

A2: The provided research focuses solely on the specific synthetic route described. [] Exploring alternative synthetic approaches with different starting materials or intermediates could be an area of further research. This could potentially lead to a more efficient synthesis, improved yield, or different impurity profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)